molecular formula C14H13N3O B1322017 2-((4-Methoxybenzyl)amino)isonicotinonitrile CAS No. 618446-32-5

2-((4-Methoxybenzyl)amino)isonicotinonitrile

Cat. No.: B1322017
CAS No.: 618446-32-5
M. Wt: 239.27 g/mol
InChI Key: GDOLTFXKNDDGCB-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)amino)isonicotinonitrile is a chemical compound with the molecular formula C14H13N3O . It has a molecular weight of 239.277 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 239.277 g/mol . The compound is used for research purposes .

Scientific Research Applications

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group, a key component in 2-((4-Methoxybenzyl)amino)isonicotinonitrile, has been utilized in oligoribonucleotide synthesis. Takaku and Kamaike (1982) demonstrated that the 2′-O-(4-methoxybenzyl)adenosine can be effectively used in oligoribonucleotide synthesis using the phosphotriester approach. This group is rapidly removed from oligoribonucleotides, indicating its potential in nucleic acid chemistry (Takaku & Kamaike, 1982).

Corrosion Inhibition

Ansari, Quraishi, and Singh (2015) explored the use of pyridine derivatives, closely related to this compound, as corrosion inhibitors. Their study on N80 steel in HCl revealed significant inhibition efficiency, highlighting the potential of such compounds in industrial applications (Ansari, Quraishi, & Singh, 2015).

Peptide Synthesis and Modification

Zeng et al. (2009) discussed the use of N,O-bisFmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid derivatives in peptide synthesis. These derivatives help inhibit aggregation in peptide chains, demonstrating the role of methoxybenzyl groups in peptide chemistry (Zeng, Regamey, Rose, Wang, & Bayer, 2009).

Synthesis of Triazole Derivatives

Bekircan, Menteşe, Ülker, and Kucuk (2014) synthesized new 1,2,4-triazole derivatives starting from compounds including 4-methoxybenzyl groups. These compounds showed potential in biological applications due to their anti-lipase and anti-urease activities (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

Synthesis of Pyranopyrazoles

Zolfigol et al. (2013) used isonicotinic acid, related to this compound, in the synthesis of pyranopyrazoles. This highlights the potential use of similar compounds in the synthesis of complex heterocyclic compounds (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-13-4-2-11(3-5-13)10-17-14-8-12(9-15)6-7-16-14/h2-8H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOLTFXKNDDGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620851
Record name 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618446-32-5
Record name 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 18 was prepared as outlined in Scheme 4. Accordingly, potassium t-butoxide (6.1 g) was added slowly to a stirred solution of tert-butylnitrite (5.5 mL) and 2-fluoro-4-methylpyridine (compound 1001, 4.0 g) in 75 mL of THF at 0° C. After the addition was complete, the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated in vacuo and the crude product extracted with ethyl acetate (4×50 mL). The resulting solid was washed with hexanes to yield (2-fluoropyridin-4-yl)methan-N-hydroxyimine (compound 1002; 4.0 g; ESMS: M+H+=141). Thionyl chloride (2.6 mL) was added slowly to a stirred solution of compound 1002 (4.0 g in 40 mL of THF) at 0° C. After stirring for 1 hour at room temperature, the volatiles were removed in vacuo. The residue was taken up in ethyl acetate (50 mL) and the organics were washed with water and brine. The organics were concentrated in vacuo to give 2-fluoropyridine-4-carbonitrile (compound 1003) as a white solid (3.0 g; ESMS: M+H+=123). Compound 1003 (1.0 g) and 4-methoxybenzylamine were combined and heated at 130° C. for 1 hour. The crude product was partitioned between water and ethyl acetate (50 mL). The aqueous layer was extracted with ethyl acetate and the combined organics dried over Na2SO4, concentrated, and recrystallized from ethyl acetate/hexanes to provide 2-(4-methoxybenzylamino)pyridine-4-carbonitrile (compound 1004; 1.7 g; ESMS: M+H+=238) as pale yellow solid. Compound 1004 (1.6 g) was dissolved in 50 mL of anhydrous ether and 9 mL of 3M methyl magnesium bromide in ether was added. The reaction mixture was stirred at room temperature for 16 hours and poured over ice (c. 50 g), which was subsequently acidified with 6M HCl, followed by basicification with 1M ammonium hydroxide. The resulting mixture was extracted with ethyl acetate (3×50 mL). The combined organics were concentrated in vacuo and purified by silica gel chromatography to provide 1-(2-(4-methoxybenzylamino)pyridin-4-yl)ethanone (Compound 1005; 1.2 g; ESMS: M+H+=257) as a yellow solid.
Quantity
1 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To pyridine (500 mL) were added 2-chloroisonicotinonitrile (22.0 g, 159 mmole), para-methoxybenzylamine (25 g, 114% Meq.), and NaHCO3 (30 g). The mixture was heated under reflux overnight. After cooling to RT, the mixture was filtered and the filter cake was rinsed with CH2Cl2. The combined filtrate was concentrated to dryness in vacuum to form a yellow solid. This solid is then recrystallized in EtOAc to give a light yellow crystalline compound and the mother liquor was concentrated and subjected to EtOAc again (repeating three times) to yield the desired compound.
Quantity
22 g
Type
reactant
Reaction Step One
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25 g
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reactant
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30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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